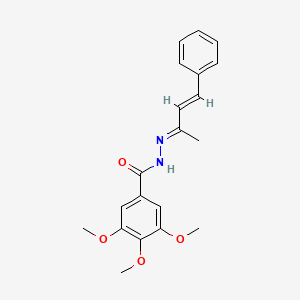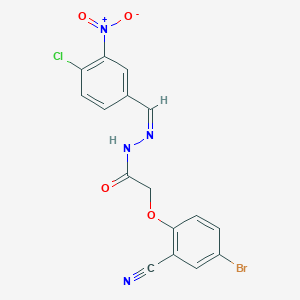![molecular formula C17H19BrN4O B5916965 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide, also known as BAN, is a chemical compound that has gained attention in the scientific community for its potential applications in research. BAN is a hydrazide derivative of nicotinic acid that has been synthesized and studied for its various biochemical and physiological effects. In
作用機序
The exact mechanism of action of 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide has also been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. In addition, 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide has been shown to have antioxidant activity, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide in lab experiments is its ability to exhibit various biochemical and physiological effects. This makes it a versatile tool for studying various biological processes. However, one limitation of using 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide is its potential toxicity. 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide. One area of interest is the development of 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide derivatives with improved efficacy and reduced toxicity. Another future direction is the investigation of the potential applications of 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide in the treatment of various diseases, including cancer and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide and its potential interactions with other molecules.
合成法
The synthesis of 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide involves the reaction of nicotinic acid hydrazide with 4-(diethylamino)benzaldehyde in the presence of bromine. The reaction proceeds through a condensation reaction, resulting in the formation of 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide as a yellow crystalline solid. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide.
科学的研究の応用
5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor, antiviral, and antimicrobial activity, making it a promising candidate for drug discovery. 5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide has also been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have potential applications in the treatment of Alzheimer's disease.
特性
IUPAC Name |
5-bromo-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-3-22(4-2)16-7-5-13(6-8-16)10-20-21-17(23)14-9-15(18)12-19-11-14/h5-12H,3-4H2,1-2H3,(H,21,23)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAQRMAVJIIIFM-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)

![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)
![4-{2-(acetylamino)-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5916901.png)

![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)
![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)



![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)